5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid is a complex organic compound with a molecular weight of 390.84 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a 5-oxopentanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s worth noting that piperazine derivatives, which share structural similarities with this compound, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
For instance, benzisothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors .
Result of Action
Compounds with similar structures have been found to possess a broad spectrum of antimicrobial activity .
Preparation Methods
The synthesis of 5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with 5-oxopentanoic acid under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: This compound has a similar structure but differs in the length of the carbon chain.
5-Chloro-2-methoxybenzenesulfonyl chloride: This is a precursor used in the synthesis of the target compound.
These similar compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
5-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O6S/c1-25-13-6-5-12(17)11-14(13)26(23,24)19-9-7-18(8-10-19)15(20)3-2-4-16(21)22/h5-6,11H,2-4,7-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQXERVJHZBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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